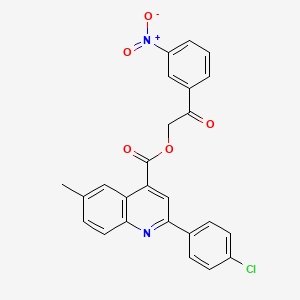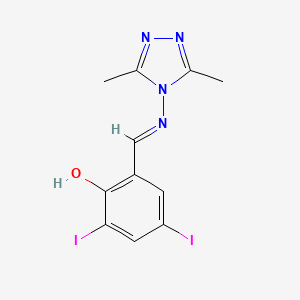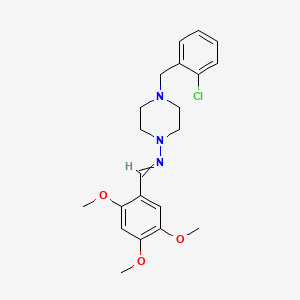![molecular formula C16H13BrN4OS4 B11666882 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11666882.png)
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a benzylsulfanyl group, and a bromothiophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions.
Introduction of the Benzylsulfanyl Group: The thiadiazole ring is then functionalized with a benzylsulfanyl group through nucleophilic substitution reactions.
Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is introduced by reacting the intermediate with acetic anhydride and hydrazine hydrate.
Condensation with Bromothiophenyl Aldehyde: The final step involves the condensation of the acetohydrazide intermediate with 5-bromothiophen-2-carbaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It can be used in the synthesis of advanced materials with unique electronic and optical properties.
Biology
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Anticancer Research: Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
Medicine
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
Agriculture: It can be explored as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The thiadiazole ring and sulfanyl groups can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular processes. Additionally, the bromothiophenyl moiety can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- **2-{[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-dimethylaminophenyl)methylidene]acetohydrazide
- **2-{[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-ethylphenyl)methylidene]acetohydrazide
Uniqueness
Structural Features: The presence of both benzylsulfanyl and bromothiophenyl groups in the same molecule is unique, providing distinct chemical and biological properties.
Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile for synthetic applications.
Biological Activity: Its potential antimicrobial and anticancer activities set it apart from other similar compounds, making it a valuable candidate for further research.
Propiedades
Fórmula molecular |
C16H13BrN4OS4 |
|---|---|
Peso molecular |
485.5 g/mol |
Nombre IUPAC |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(5-bromothiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13BrN4OS4/c17-13-7-6-12(25-13)8-18-19-14(22)10-24-16-21-20-15(26-16)23-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,22)/b18-8+ |
Clave InChI |
QLTJRLMIIUCALP-QGMBQPNBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(S3)Br |
SMILES canónico |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(S3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11666819.png)
![3-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-1H-indole](/img/structure/B11666830.png)
![N-benzyl-N-(4-{[(2E)-2-(4-bromobenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11666833.png)

![5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11666856.png)

![(5Z)-5-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666876.png)
![N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11666880.png)
![(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11666884.png)
![N'-[(E)-(3-fluorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11666885.png)
![2-{4-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-3-nitrophenyl}quinoxaline](/img/structure/B11666888.png)
![(5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11666891.png)

![10-(4-bromophenyl)-3-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11666899.png)
